molecular formula C16H22N4O3 B2453893 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950236-82-5

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2453893
CAS No.: 950236-82-5
M. Wt: 318.377
InChI Key: MTTLUMVEPVEUAW-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-N-isopropyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-5-23-13-8-6-12(7-9-13)20-14(10-22-4)15(18-19-20)16(21)17-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTLUMVEPVEUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route generally includes the following steps:

    Formation of the triazole ring:

    Introduction of the ethoxyphenyl group: This step involves the substitution of a suitable precursor with 4-ethoxyphenyl moiety.

    Attachment of the isopropyl group: This is usually done through an alkylation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-N-isopropyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazole scaffolds exhibit promising anticancer properties. A study highlighted the synthesis of various triazole derivatives, including the target compound, which were evaluated for their cytotoxic effects against different cancer cell lines. The results demonstrated significant inhibition of cell proliferation in several types of cancer, suggesting that 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide could serve as a lead compound for further development in anticancer therapies .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a crucial role in numerous chronic diseases. Preliminary studies have indicated that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory disorders such as arthritis and other autoimmune diseases .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the Triazole Ring: Utilizing azide and alkyne coupling reactions.
  • Carboxamide Formation: Reacting the triazole with suitable carboxylic acid derivatives under controlled conditions.
  • Purification: Employing chromatography techniques to isolate the final product with high purity.

These synthetic pathways are crucial for optimizing yield and ensuring the biological activity of the compound .

Case Studies

StudyFocusFindings
Aziz-ur-Rehman et al. (2018)Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity .
Crystallographic StudiesStructural AnalysisProvided insights into molecular interactions that enhance biological activity through structural optimization .
Anti-inflammatory ResearchInhibition StudiesIdentified mechanisms by which the compound reduces inflammation markers in vitro .

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes, particularly cytochrome P450 enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The compound may also interact with other proteins and receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-N-isopropyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:

    1-(4-Methoxyphenyl)-N-isopropyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different pharmacokinetic properties.

    1-(4-Ethoxyphenyl)-N-methyl-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide: Similar but with a methyl group instead of an isopropyl group, affecting its biological activity.

    1-(4-Ethoxyphenyl)-N-isopropyl-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxamide: Similar but with a hydroxymethyl group instead of a methoxymethyl group, influencing its solubility and reactivity.

These comparisons highlight the uniqueness of 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in terms of its specific functional groups and their impact on its chemical and biological properties.

Biological Activity

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, commonly referred to as compound 950236-82-5, is a member of the triazole family known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C16H22N4O3\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_3

This compound features a triazole ring, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including our compound of interest. The mechanism of action often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.

Key Findings:

  • In vitro Studies : Compound 950236-82-5 was tested against various cancer cell lines. Preliminary results indicate significant antiproliferative effects, with IC50 values comparable to standard chemotherapeutics.
  • Mechanism : The compound inhibits TS activity, leading to disrupted DNA synthesis and subsequent cancer cell apoptosis. In one study, related triazole compounds exhibited IC50 values ranging from 1.95 to 4.24 μM against TS, suggesting that similar derivatives may exhibit comparable efficacy .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated.

Test Results:

  • Bacterial Strains : The compound showed activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli.
  • Comparison with Standards : In comparative studies, the compound's antimicrobial activity was measured against established antibiotics, revealing promising results that warrant further exploration .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives similar to 950236-82-5:

  • Synthesis and Evaluation :
    • A series of triazoles were synthesized and screened for biological activity. Compounds exhibiting significant anticancer properties were identified through a combination of in vitro assays and molecular docking studies .
  • Molecular Docking Studies :
    • Computational modeling has provided insights into the binding interactions between the triazole derivatives and their biological targets. For instance, docking studies indicated favorable binding energies for compounds similar to our target molecule when interacting with TS .

Comparative Data Table

Compound NameCAS NumberAnticancer IC50 (μM)Antimicrobial ActivityMechanism of Action
950236-82-5950236-82-5TBDActive against E. coli and S. aureusThymidylate Synthase Inhibition
Compound AXXXXXXXXXX1.1ActiveTS Inhibition
Compound BXXXXXXXXXX2.6ActiveTS Inhibition

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